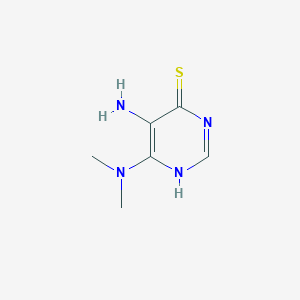
5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are essential components of nucleic acids, which are the building blocks of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-6-chloropyrimidine-4-thione with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-6-chloropyrimidine-4-thione
- 5-Amino-6-methylpyrimidine-4-thione
- 5-Amino-6-ethylpyrimidine-4-thione
Uniqueness
5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties
Properties
CAS No. |
54660-15-0 |
|---|---|
Molecular Formula |
C6H10N4S |
Molecular Weight |
170.24 g/mol |
IUPAC Name |
5-amino-6-(dimethylamino)-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C6H10N4S/c1-10(2)5-4(7)6(11)9-3-8-5/h3H,7H2,1-2H3,(H,8,9,11) |
InChI Key |
BFFAFUVFTUDGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=S)N=CN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















